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molecular formula C12H22N2O2 B592356 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147422-00-1

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B592356
M. Wt: 226.32
InChI Key: HMLJDLIVSQQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293735B2

Procedure details

To a solution of (5-benzyl-octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (777 mg, 2.46 mmol) in IMS (20 mL) was added palladium hydroxide on carbon (5%, 50 mg) and the mixture stirred under a hydrogen atmosphere at RT for 10 h. The reaction mixture was filtered through Celite and the filtrate concentrated in vacuo to give the title compound as a straw coloured oil (550 mg, 99%).
[Compound]
Name
IMS
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:16]2[CH:11]([CH2:12][N:13](CC3C=CC=CC=3)[CH2:14][CH2:15]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[OH-].[OH-].[Pd+2]>[C:1]([O:5][C:6]([N:8]1[CH:16]2[CH:11]([CH2:12][NH:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
777 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2CN(CCC21)CC2=CC=CC=C2
Name
IMS
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred under a hydrogen atmosphere at RT for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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